Home > Products > Screening Compounds P27182 > ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate -

ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Catalog Number: EVT-4329358
CAS Number:
Molecular Formula: C22H20F3NO2
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydro-3H-cyclopenta[c]quinoline derivatives are a class of synthetic compounds emerging as promising candidates for modulating α7 nAChR activity [, , ]. These compounds exhibit diverse pharmacological effects, including positive allosteric modulation (PAM), allosteric agonism, negative allosteric modulation (NAM), and silent allosteric modulation (SAM) [, ]. This diverse range of activities makes them valuable tools in scientific research for investigating α7 nAChR function and their potential therapeutic applications.

Synthesis Analysis

Although the provided abstracts do not detail the specific synthesis of ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, they highlight that modifications in the chemical structure of tetrahydro-3H-cyclopenta[c]quinoline derivatives, such as methyl substitutions on the aromatic rings, can significantly impact their pharmacological profiles []. This suggests that the synthesis of ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate may involve similar synthetic strategies with specific modifications to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of tetrahydro-3H-cyclopenta[c]quinoline derivatives plays a crucial role in their interactions with α7 nAChRs [, ]. The presence and position of specific chemical groups, such as methyl substitutions, influence the binding affinity and functional outcomes of these compounds [, ]. Understanding the structure-activity relationships within this class of compounds is essential for designing novel and selective α7 nAChR modulators.

Mechanism of Action

Tetrahydro-3H-cyclopenta[c]quinoline derivatives act as allosteric modulators of α7 nAChRs, meaning they bind to sites distinct from the orthosteric acetylcholine binding site [, , ]. This binding can potentiate or inhibit acetylcholine-evoked currents, alter desensitization kinetics, or act as allosteric agonists, depending on the specific compound and its binding mode [, , ]. Some compounds, like GAT107, are allosteric activating PAMs that bind to an allosteric activation (AA) site in the extracellular domain and activate the α7 ion channel independently []. In contrast, compounds like PNU-120596 require the co-application of an orthosteric agonist to produce significant channel activation [].

Applications

Tetrahydro-3H-cyclopenta[c]quinoline derivatives, as allosteric modulators of α7 nAChRs, have garnered significant attention for their potential therapeutic applications in various neurological disorders [, , , , ].

  • Cognitive Enhancement: α7 nAChRs are implicated in cognitive processes, and positive allosteric modulators show promise for enhancing cognitive function in conditions like schizophrenia and Alzheimer's disease [, ].
  • Pain Management: Studies have demonstrated the role of α7 nAChRs in pain perception, and selective modulators could provide novel avenues for pain management [].

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity [].

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is a well-known positive allosteric modulator (PAM) of α7 nAChRs [, ]. It enhances the receptor's response to acetylcholine and exhibits distinct pharmacological properties compared to other PAMs [, ].

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS acts as an allosteric agonist of α7 nAChRs, directly activating the receptor in the absence of orthosteric agonists like acetylcholine [, ]. It demonstrates a distinct pharmacological profile from TQS despite their structural similarity [].

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107, categorized as an allosteric agonist-PAM (ago-PAM) of α7 nAChRs, can activate the receptor independently and enhance its response to acetylcholine []. It significantly reduces the calcium permeability of α7 nAChRs compared to acetylcholine alone [].

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973B)

Compound Description: B-973B, classified as an ago-PAM, can independently activate α7 nAChRs and potentiate their response to acetylcholine [, ]. Similar to GAT107, it reduces calcium permeability, although to a lesser extent [].

Properties

Product Name

ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Molecular Formula

C22H20F3NO2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C22H20F3NO2/c1-2-28-21(27)14-9-10-19-18(12-14)16-7-4-8-17(16)20(26-19)13-5-3-6-15(11-13)22(23,24)25/h3-7,9-12,16-17,20,26H,2,8H2,1H3

InChI Key

ANSKEBAPMGMQFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.